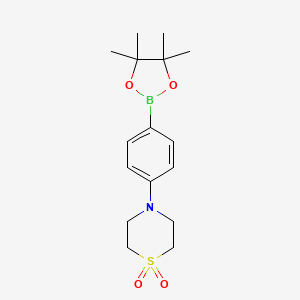

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Mutagenicity Testing

TTDPMD was used in toxicokinetic studies to evaluate its mutagenicity potential. The compound was involved in Pig-a and Comet assay results, contributing to understanding its DNA damage effects in biological systems (Masuda‐Herrera et al., 2020).

Molecular Structure Analysis

Research involving TTDPMD derivatives focused on their synthesis, crystal structure, and physicochemical properties. These studies employed techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm the structures of boric acid ester intermediates with benzene rings. Conformational and molecular electrostatic potential analyses using Density Functional Theory (DFT) were also performed to compare with X-ray diffraction values, revealing insights into the compound's properties (Huang et al., 2021).

Synthesis and Characterization

Another study focused on the synthesis and characterization of TTDPMD derivatives, examining their crystal structures through X-ray diffraction and conducting DFT calculations to determine molecular structures. These efforts aimed to understand the compounds' physical and chemical behaviors in various applications (Liao et al., 2022).

Boronated Compounds in Medicine

TTDPMD derivatives were synthesized and characterized for potential medical applications. These compounds, such as boronated phosphonium salts, were explored for their cytotoxicities and boron uptake in cells, providing valuable data for medical research, particularly in targeting specific diseases like glioblastoma (Morrison et al., 2010).

Fluorescence Probes for H2O2 Detection

In the context of detecting hydrogen peroxide vapor, a critical aspect of explosive detection, TTDPMD derivatives were investigated for their quick deboronation velocity, contributing to the development of sensitive detection methods (Fu et al., 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts .

Mode of Action

Compounds with similar structures, such as those containing a tetramethyl-1,3,2-dioxaborolane group, are known to undergo reactions such as borylation and hydroboration in the presence of transition metal catalysts .

Biochemical Pathways

It’s worth noting that compounds with similar structures are often involved in the suzuki-miyaura cross-coupling reaction, a type of chemical reaction where a carbon-carbon bond is formed from a metal-boron compound and a halide .

Result of Action

Given its structural similarity to other organoboron compounds, it may be involved in various chemical reactions, contributing to the synthesis of complex organic molecules .

Action Environment

It’s worth noting that organoboron compounds are generally stable under normal conditions but may undergo hydrolysis in a moist environment .

Eigenschaften

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)13-5-7-14(8-6-13)18-9-11-23(19,20)12-10-18/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMZNMYABMSABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCS(=O)(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B1397878.png)

![Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397885.png)